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Compound of Interest

Compound Name:
7-Chloro-5-hydroxy-2,3-dihydro-

1H-inden-1-one

CAS No.: 1199782-69-8

Cat. No.: B3026975

Get Quote

Executive Summary
The 1-indanone scaffold is a privileged structure in medicinal chemistry, serving as the core

pharmacophore for a wide range of therapeutics, including acetylcholinesterase inhibitors (e.g.,

Donepezil), MAO-B inhibitors, and uricosuric diuretics.[1][2][3]

This guide analyzes the critical distinctions between the parent scaffold, 5-hydroxy-1-indanone,

and its 7-chloro-substituted derivatives (specifically 7-chloro-5-hydroxy-1-indanone).[1][4][2][3]

While the 5-hydroxy parent is a versatile, electron-rich building block, the introduction of a

chlorine atom at the C7 position—peri-positioned to the carbonyl—fundamentally alters the

molecule's steric profile, electronic landscape, and synthetic accessibility.[1][2] This

modification is frequently employed to block metabolic oxidation, modulate pKa, and induce

specific conformational constraints necessary for receptor selectivity (as seen in agents like

Indacrinone).[4][2][3]
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Numbering and Regiochemistry
To understand the divergence in reactivity, one must first master the numbering system of the

indanone core.[1][3]

C1: Carbonyl carbon (C=O).[4][3]

C5: Distal aromatic position (para to the C2-C3 bridge).[1][4][2][3] The hydroxyl group here

acts as a strong Electron Donating Group (EDG).[4]

C7: Proximal aromatic position (adjacent to the C1 carbonyl).[4][3]

The Peri-Effect (C1 vs. C7): The defining feature of the 7-chloro derivative is the peri-

interaction between the chlorine atom at C7 and the carbonyl oxygen at C1.[1][4][3] Unlike

substituents at C4, C5, or C6, a substituent at C7 is sterically crowded against the carbonyl

group.[2][3]

Consequence 1 (Sterics): The van der Waals radius of Chlorine (1.75 Å) clashes with the

Carbonyl Oxygen, often forcing the carbonyl group slightly out of coplanarity with the

aromatic ring to relieve strain.[2][3]

Consequence 2 (Dipole): The C7-Cl bond opposes the C1=O dipole, altering the electrostatic

potential surface of the binding face.[1][4][3]
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Feature 5-Hydroxy-1-Indanone
7-Chloro-5-Hydroxy-1-

Indanone

Electronic Nature
Electron-rich phenol; activated

ring.[1][4][2][3]

Deactivated at C7; Inductive

withdrawal (-I) from Cl.[1][4][2]

[3]

Acidity (pKa of OH) ~9.5 (Typical Phenol).[4][2][3]
~8.2 - 8.8 (Increased acidity

due to -I effect of Cl).[1][4][2]

Lipophilicity (cLogP) ~1.3 (Moderate).[4][2][3]
~2.1 (Higher; Cl increases

lipophilicity).[4][3]

Metabolic Stability
Susceptible to Phase I

oxidation at C4/C6/C7.[1][4][3]

C7 blocked. Resistant to

oxidation at the peri-position.

[1][4]

H-Bonding
Strong donor (OH) and

acceptor (C=O).[4][2][3]

Cl acts as a weak H-bond

acceptor; may disrupt C=O

acceptor capability via sterics.

[1][4][2][3]

Synthetic Pathways: The "Direct vs. De Novo"
Divergence[1][4]
A critical error in early-stage process development is assuming the 7-chloro derivative can be

accessed via direct chlorination of the 5-hydroxy parent.[1][4][2][3]

Why Direct Chlorination Fails
Electrophilic aromatic substitution (EAS) on 5-hydroxy-1-indanone is directed by the strong -OH

activator.[1][4][2][3]

Directing Effect: The -OH group directs ortho and para.[1][4][3]

Available Sites:

Ortho to OH: C4 and C6.[1][4][3]
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Para to OH: C7a (Bridgehead - blocked).[1][4][2]

Result: Chlorination of 5-hydroxy-1-indanone yields a mixture of 4-chloro and 6-chloro

isomers.[1][4][2][3] The C7 position is meta to the activating hydroxyl and deactivated by the

carbonyl, making it inaccessible via direct halogenation.[4][2][3]

Route A: Synthesis of 5-Hydroxy-1-Indanone
The parent compound is typically synthesized via Fries Rearrangement or Demethylation.[1][4]

[2][3]

Precursor: 5-Methoxy-1-indanone or Phenyl Propionate.[1][4][2][3]

Mechanism: AlCl3-mediated cleavage of the methyl ether.[1][4][3]

Route B: Synthesis of 7-Chloro-5-Hydroxy-1-Indanone
Accessing the 7-chloro isomer requires De Novo Ring Construction.[1][4][2][3] The chlorine

must be installed on the benzene ring before the cyclopentanone ring is closed.[1][4][3]

Precursor: 3-Chloro-5-methoxybenzaldehyde or 3-Chloro-5-methoxy-hydrocinnamic acid.[1]

[4][2][3]

Key Step: Intramolecular Friedel-Crafts Cyclization.[1][4][3]

Regiocontrol: Cyclization of 3-chloro-5-methoxy-hydrocinnamic acid can close at two

positions (ortho to OMe).[1][4][2][3] However, steric bulk of the Cl usually directs cyclization

to the less hindered position, or specific blocking groups must be used.[1][2][3]

Visualization of Synthetic Logic[1][2][4]
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Regiochemistry Constraint

Target: 5-Hydroxy-1-Indanone

Direct Chlorination
(NCS or Cl2)

Attempted Derivatization

Fries Rearrangement / Demethylation
(AlCl3)

Standard Route

Target: 7-Chloro-5-Hydroxy-1-Indanone

De Novo Ring Construction
(Intramolecular Friedel-Crafts)

Required Route

FAILURE: Yields 4-Cl or 6-Cl Isomers
(OH directs Ortho/Para) 5-Methoxy-1-Indanone 3-Chloro-5-Methoxy-Hydrocinnamic Acid

Click to download full resolution via product page

Caption: Divergent synthetic strategies. Direct chlorination of the parent scaffold fails to access

the 7-position due to electronic directing effects, necessitating de novo ring construction for the

7-chloro derivative.[1][4][2]

Medicinal Chemistry Implications (SAR)
Case Study: Indacrinone (MK-196)
The clinical relevance of the 7-chloro substitution is best exemplified by Indacrinone, a loop

diuretic.[1][4][3]

Structure: Indacrinone features a 6,7-dichloro substitution pattern.[1][4][2][3]

Role of 7-Cl: The chlorine at C7 is essential for the molecule's specific binding to the

Na+/K+/2Cl- cotransporter.[1][4][3] It provides the necessary lipophilic bulk and locks the

conformation via the peri-effect, distinguishing it from simple 5-hydroxy analogs.[1][4][2]

Enantioselectivity: The (-) enantiomer is natriuretic, while the (+) enantiomer is uricosuric.[4]

[2][3][5][6] The 7-chloro substituent is critical for maintaining this delicate pharmacological

balance.[1][4][3]
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Metabolic Blocking
In drug design, the C7 position of 1-indanone is often a site of metabolic vulnerability

(hydroxylation).[4][3]

5-Hydroxy-1-Indanone: Prone to glucuronidation at the OH and potential oxidation at C6 or

C7.[1][4][2][3]

7-Chloro Derivative: The Cl atom acts as a "metabolic blocker," preventing hydroxylation at

the peri-position and increasing the half-life (

) of the drug candidate.[1][4][2][3]

Experimental Protocols
Protocol 1: Synthesis of 5-Hydroxy-1-Indanone
(Demethylation)
This protocol utilizes Aluminum Chloride to cleave the methyl ether of 5-methoxy-1-indanone.

[1][4][2][3]

Reagents: 5-Methoxy-1-indanone (1.0 eq), Aluminum Chloride (

, 3.0 eq), Toluene (anhydrous).

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and

inlet.

Procedure:

Dissolve 5-methoxy-1-indanone in anhydrous toluene (0.5 M).

Add

portion-wise at room temperature (Caution: Exothermic).[4][3]

Heat the mixture to reflux (

) for 3-5 hours. Monitor by TLC (EtOAc/Hexane 1:1).[4][3]
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Quench: Cool to

and slowly pour into ice-cold 1M HCl.

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate.[4][2][3]

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography

(Gradient: 20-50% EtOAc in Hexanes).

Yield: Typically 85-92%.[1][4][3]

Characterization:

NMR (

) shows loss of -OMe singlet (~3.8 ppm) and appearance of phenolic -OH (~10.2 ppm).[1][4]
[2][3]

Protocol 2: General Synthesis of 7-Chloro-1-Indanone
Core
This protocol describes the cyclization of a 3-chlorophenylpropionic acid precursor, necessary

for accessing the 7-Cl position.[1][4][2][3]

Reagents: 3-Chloro-hydrocinnamic acid derivative (1.0 eq), Polyphosphoric Acid (PPA) or

Thionyl Chloride (

) followed by

.

Procedure (PPA Method):

Place PPA (10-20 g per 1 g of substrate) in a beaker and heat to

to lower viscosity.

Add the precursor acid portion-wise with vigorous stirring.
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Heat to

for 2 hours. (Note: Higher temps may cause dechlorination).[4][3]

Quench: Pour the hot syrup onto crushed ice (Caution: Vigorous steaming). Stir until the

complex hydrolyzes and a precipitate forms.

Workup: Extract the aqueous slurry with

. Wash with

(sat) to remove unreacted acid.[4][3]

Purification: Silica gel chromatography.[1][4][3]

Critical Note: For 7-chloro-5-hydroxy-1-indanone, the starting material would be 3-chloro-5-

methoxy-hydrocinnamic acid.[1][4][2][3] The cyclization must be carefully optimized to favor

the position ortho to the methoxy group but peri to the chlorine, which is sterically

challenging.[1][2][3] Often, a blocking group strategy is required if the 2-position (between Cl

and OMe) is favored.[4][2][3]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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